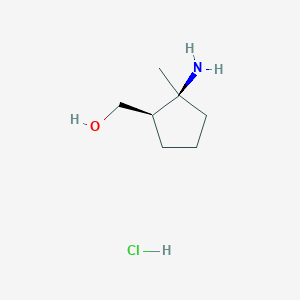

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride and related compounds often involves multi-step procedures starting from readily available materials. For instance, a notable approach for synthesizing carbocyclic amino alcohols, which are key intermediates for carbocyclic nucleosides, starts with cyclopentadiene. This process involves a hetero Diels-Alder reaction and an aza-Claisen rearrangement, yielding the desired products with a significant overall yield (Gwang-il An & H. Rhee, 2002).

Molecular Structure Analysis

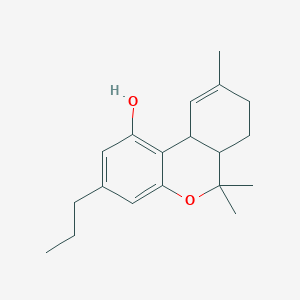

The molecular structure of compounds similar to cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride often features complex arrangements due to the presence of multiple functional groups and stereocenters. These structures can be elucidated using advanced techniques like X-ray crystallography, providing insights into the compound's stereochemistry and spatial configuration.

Chemical Reactions and Properties

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride can participate in various chemical reactions, including alcoholysis, cyclization, and solvolysis, depending on the functional groups present and the reaction conditions. For example, alcoholysis reactions involving alpha-chloro-gamma-((trimethylsilyl)oxy)ketimines have been reported to proceed in a remarkably stereospecific manner, leading to the synthesis of cis-2-alkoxy-3-aminooxolanes (N. De Kimpe*, W. Aelterman, Koen De Geyter, & J. Declercq, 1997).

Wissenschaftliche Forschungsanwendungen

Phytochemistry and Biological Activity

Research on Cissus incisa, which shares a similar interest in the chemical analysis and biological activity of compounds, identified various metabolites with antimicrobial and anticancer activities. This suggests a potential interest in exploring similar compounds like "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" for their phytochemical properties and biological activities (Deyani Nocedo-Mena et al., 2021).

Methanol Synthesis and Decomposition

Studies on methanol synthesis and decomposition processes, including thermal energy transport systems, highlight the importance of methanol and its derivatives in energy conservation and environmental protection (Qiusheng Liu et al., 2002). This area of research could be relevant for exploring applications of "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in energy and environmental sciences.

Methanol as a Chemical Marker in Transformer Insulating Oil

The use of methanol as a marker for assessing the condition of solid insulation in power transformers indicates the utility of methanol derivatives in electrical engineering and diagnostics. This application demonstrates the potential for "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in similar diagnostic applications (J. Jalbert et al., 2019).

Photocatalytic Reduction Performance

Research focusing on the photocatalytic conversion of CO2 into value-added hydrocarbon fuels, with methanol as a target product, underscores the significance of methanol derivatives in sustainable energy solutions (Abul Lais et al., 2018). This suggests a potential area for applying "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in photocatalytic processes and green chemistry.

Safety And Hazards

This compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Eigenschaften

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYBIXBGLYRKZ-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.